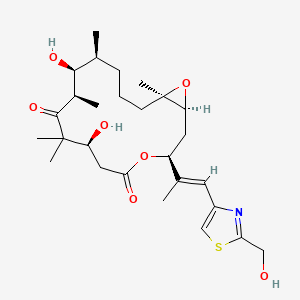
Ercalcitriol
Descripción general
Descripción
Ercalcitriol, also known as 1α,25-Dihydroxy Vitamin D2, is an active metabolite of vitamin D2 . It exhibits equipotent antirachitic activity in rats as calcitriol .
Synthesis Analysis
The synthesis of calcitriol, an active analog of vitamin D3, involves multiple steps and typically results in an overall low yield . An enzymatic approach for the synthesis of calcitriol has been envisioned, where Peroxygenase from Agrocybe aegerita (Aae UPO) was used as a catalyst to hydroxylate the C-H bond at the C-25 position of alfacalcidol and yielded the calcitriol in a single step .Molecular Structure Analysis
Ercalcitriol has a molecular formula of C28H44O3 . It contains a total of 77 bonds, including 33 non-H bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 3 hydroxyl groups, 2 secondary alcohols, and 1 tertiary alcohol .Chemical Reactions Analysis
The production of the provitamin and subsequent conversion into vitamin D3 involves a number of other isomers being formed. The proportion of these different products from 7-dehydrocholesterol varies depending upon the conditions under which they are formed .Physical And Chemical Properties Analysis
Ercalcitriol has a molecular weight of 428.66 . More detailed physical and chemical properties can be found on the PubChem database .Aplicaciones Científicas De Investigación
Anticancer Activity
Ercalcitriol, also known as 1α,25-dihydroxyvitamin D2, is a biologically active form of Vitamin D2 . It has been found to have potent anticancer activity . Ercalcitriol exerts its physiological functions by binding to the nuclear vitamin D receptor (VDR), which is present in most body tissues . This binding controls the expression of many genes . Several analogs of Ercalcitriol have been designed and synthesized with the aim of developing compounds that have a specific therapeutic function, such as potent anticancer activity .
Regulation of Immune Function
Ercalcitriol is an active analog of vitamin D3 and has excellent physiological activities in regulating healthy immune function . It is essential for human health and well-being, providing other health benefits, including reducing the risk of chronic diseases such as cancer, autoimmune, or cardiovascular diseases .
Synthesis of Calcitriol
Ercalcitriol can be used as a starting compound in the enzymatic synthesis of Calcitriol . Peroxygenase from Agrocybe aegerita (Aae UPO) was used as a catalyst to hydroxylate the C-H bond at the C-25 position of alfacalcidol and yielded the calcitriol in a single step . The enzymatic reaction yielded 80.3% product formation in excellent selectivity, with a turnover number up to 4000 .
Metabolic Pathway
The complex metabolic pathway of ergocalciferol involves the initial production of ercalcidiol (25-hydroxyergocalciferol) on exposure to an enzyme present in the liver and the final production into ercalcitriol (1,25-dihydroxyergocalciferol) in the kidney .
Mecanismo De Acción
Target of Action
Ercalcitriol, also known as 1α,25-Dihydroxy Vitamin D2, is an active metabolite of vitamin D2 . Its primary target is the Vitamin D Receptor (VDR) , a nuclear receptor found in various tissues including the kidneys, parathyroid glands, intestines, and bones . The VDR plays a crucial role in maintaining calcium homeostasis and bone health .
Mode of Action
Ercalcitriol binds to the VDR, activating it . This activated VDR then forms a complex with the retinoid X receptor (RXR) and binds to Vitamin D response elements in the promoter region of target genes, regulating their transcription . This interaction leads to various physiological changes, including the regulation of cathelicidin antimicrobial peptide (CAMP) and defensin β-4 (DEFB4) genes, which are important for immune response .
Biochemical Pathways
Ercalcitriol affects several biochemical pathways. It enhances the absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system . These actions collectively contribute to the regulation of plasma calcium levels .
Pharmacokinetics
Ercalcitriol is metabolized in the liver and kidneys. Vitamin D2 is first modified by 25-hydroxylase in the liver, and then by 25-hydroxyvitamin D *-hydroxylase in the kidney to form Ercalcitriol . It is then further metabolized by 25-hydroxyvitamin D-24-hydroxylase (24-OHase, CYP24A1, EC 1.14.13.13) . The half-life of calcitriol, a similar compound, is about 5-8 hours in adults . The compound is excreted in feces (50%) and urine (16%) .
Result of Action
The activation of VDR by Ercalcitriol leads to an increase in blood calcium levels . This is achieved by promoting the absorption of dietary calcium from the gastrointestinal tract, increasing renal tubular reabsorption of calcium (thus reducing calcium loss in urine), and stimulating the release of calcium from bone . These actions help in the treatment of conditions like low blood calcium and hyperparathyroidism due to kidney disease, osteoporosis, and osteomalacia .
Action Environment
The action of Ercalcitriol can be influenced by various environmental factors. For instance, the availability of dietary calcium can affect the efficacy of Ercalcitriol in increasing blood calcium levels. Additionally, the function of the liver and kidneys, which are involved in the metabolism of Ercalcitriol, can also impact its action and stability .
Direcciones Futuras
Cholecalciferol is the only form of vitamin D that should be considered in the context of the nutritional functions of fortification and supplementation . Future studies should determine whether serum calcitriol measurement provides a surrogate for kidney tubule function and may facilitate assessment of nonglomerular aspects of kidney health .
Propiedades
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLHBRQAEXKACO-XJRQOBMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429509 | |
| Record name | Ercalcitriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ercalcitriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ercalcitriol | |
CAS RN |
60133-18-8 | |
| Record name | 1α,25-Dihydroxyvitamin D2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60133-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ercalcitriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060133188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ercalcitriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7α-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,25-DIHYDROXYCALCIFEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RWP08OQ36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ercalcitriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















